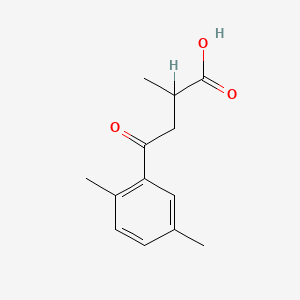
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- typically involves the trimerization of nitriles or the nucleophilic substitution of cyanuric chloride. One common method is the reaction of cyanuric chloride with a suitable amine under controlled conditions. For instance, the reaction of cyanuric chloride with 4-pentenylamine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of triazine derivatives often employs large-scale reactors and optimized conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance reaction rates and product yields in the synthesis of triazine-based polymers .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines .
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in π-π interactions with target molecules. These interactions can influence various biological pathways, leading to its observed effects. For instance, in cancer cells, it may inhibit specific enzymes or signaling pathways, thereby reducing cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-1,3,5-triazine-2,4-diamine: Similar structure but with a phenyl group instead of a pentenyl group.
6-Chloro-1,3,5-triazine-2,4-diamine: Contains a chloro group, which can significantly alter its reactivity and applications.
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: A class of compounds with various aryl groups attached, showing diverse biological activities.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-(4-pentenyl)- is unique due to the presence of the pentenyl group, which can impart specific chemical and biological properties. This structural feature can influence its reactivity, making it suitable for particular applications in research and industry .
Properties
CAS No. |
22176-45-0 |
|---|---|
Molecular Formula |
C8H13N5 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
6-pent-4-enyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H13N5/c1-2-3-4-5-6-11-7(9)13-8(10)12-6/h2H,1,3-5H2,(H4,9,10,11,12,13) |
InChI Key |
DNROWNDXCCMFHU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13740536.png)






![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)


![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)

